molecular formula C6H15NO B085811 1-(Dimethylamino)-2-methylpropan-2-OL CAS No. 14123-48-9

1-(Dimethylamino)-2-methylpropan-2-OL

Cat. No. B085811
CAS RN: 14123-48-9
M. Wt: 117.19 g/mol
InChI Key: XTYRIICDYQTTTC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2-propanol, also known as N,N-Dimethylisopropanolamine, is a chemical compound with the formula CH₃CH(OH)CH₂N(CH₃)₂ . It is used in organic synthesis and has applications in the field of CO2 capture .


Synthesis Analysis

While specific synthesis methods for 1-(Dimethylamino)-2-propanol were not found in the search results, it is typically synthesized from corresponding amines and alcohols .


Molecular Structure Analysis

The molecular structure of 1-(Dimethylamino)-2-propanol consists of a propanol backbone with a dimethylamino group attached. The chemical formula is CH₃CH(OH)CH₂N(CH₃)₂ and its molar mass is 103.16 g/mol .


Physical And Chemical Properties Analysis

1-(Dimethylamino)-2-propanol has a boiling point of 125 - 127 °C, a density of 0.85 g/cm3 at 20 °C, and a vapor pressure of 17.5 hPa at 20 °C . It is soluble in water and most organic solvents .

Scientific Research Applications

Medicine: Anesthetic Agent Synthesis

1-(Dimethylamino)-2-methylpropan-2-OL is utilized in the synthesis of local anesthetic agents. Its structural similarity to lidocaine and procaine makes it a valuable precursor in developing new anesthetic compounds with potentially improved efficacy and reduced side effects .

Industry: Water Treatment

In industrial applications, this compound serves as a neutralizing agent in water treatment processes. Its ability to adjust pH levels helps maintain the optimal conditions for various water treatment systems .

Environmental Science: Air Quality Monitoring

Researchers employ 1-(Dimethylamino)-2-methylpropan-2-OL in air quality monitoring equipment. Its reactivity with certain pollutants allows for the detection and quantification of harmful substances in the atmosphere .

Materials Science: Polymer Production

This chemical is a key ingredient in the production of polymers. It acts as a catalyst in polymerization reactions, leading to materials with specific mechanical and thermal properties .

Analytical Chemistry: Chromatography

In analytical chemistry, 1-(Dimethylamino)-2-methylpropan-2-OL is used as a mobile phase component in chromatography. It helps in the separation and analysis of complex mixtures by altering the polarity of the mobile phase .

Biochemistry: Protein Synthesis Studies

The compound is instrumental in biochemistry for studying protein synthesis. It can act as a mimic for certain amino acid side chains, allowing researchers to investigate protein folding and function .

Organic Synthesis: Solvent and Reagent

It serves as a solvent and reagent in organic synthesis. Its unique chemical properties facilitate various reactions, including alkylation and acylation, which are crucial in synthesizing a wide range of organic compounds .

Pharmaceutical Chemistry: Drug Development

1-(Dimethylamino)-2-methylpropan-2-OL is used in pharmaceutical chemistry for drug development. Its amine group is a functional moiety in many pharmacologically active compounds, making it a versatile building block in medicinal chemistry .

Safety And Hazards

This compound is flammable and harmful if swallowed. It can cause severe skin burns and eye damage. Safety measures include keeping away from heat and ignition sources, wearing protective clothing, and avoiding breathing its vapors .

Future Directions

A mixture of 1-(Dimethylamino)-2-propanol and N-(2-hydroxyethyl)ethylenediamine has been proposed for CO2 capture. This mixture showed superior phase separation and excellent absorption and regeneration performance, making it a promising candidate for practical CO2 capture systems .

properties

IUPAC Name

1-(dimethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYRIICDYQTTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430703
Record name 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-2-methylpropan-2-OL

CAS RN

14123-48-9
Record name 1-(Dimethylamino)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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